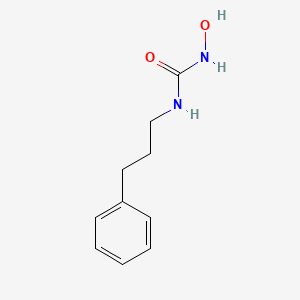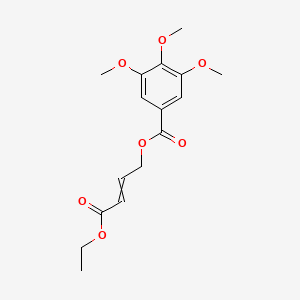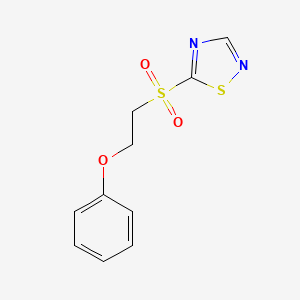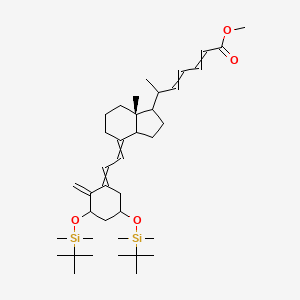
N-Hydroxy-N'-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a hydroxy group and a phenylpropyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(3-phenylpropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product. The reaction can be carried out at room temperature, and the product can be isolated through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of N-Hydroxy-N’-(3-phenylpropyl)urea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of hazardous reagents such as phosgene . The scalability of the synthesis method makes it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N’-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted ureas, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-N’-(3-phenylpropyl)urea has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: N-Hydroxy-N’-(3-phenylpropyl)urea is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes. The hydroxy group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N’-(m-methylphenyl)urea: Known for its potent urease inhibitory activity.
N-Hydroxy-N’-(m-methoxyphenyl)urea: Another urease inhibitor with similar properties.
Uniqueness
N-Hydroxy-N’-(3-phenylpropyl)urea is unique due to its specific structural features, such as the phenylpropyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
919996-57-9 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-hydroxy-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c13-10(12-14)11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,11,12,13) |
Clé InChI |
NUMTVYPKEHWKQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)



![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)


